2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-6-hydroxy-2-methyl-
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Overview
Description
2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-6-hydroxy-2-methyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-6-hydroxy-2-methyl- can be achieved through several routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can yield the desired benzopyran derivative. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzopyran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-6-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives like coumarins and chromones. Compared to these, 2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-6-hydroxy-2-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Other similar compounds include:
Coumarin: Known for its anticoagulant properties.
Chromone: Studied for its anti-inflammatory and anticancer activities.
Properties
CAS No. |
802915-03-3 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(6-hydroxy-2-methyl-3,4-dihydrochromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c1-12(7-11(14)15)5-4-8-6-9(13)2-3-10(8)16-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
UYUXTLBEVAPHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
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